

Application Notes and Protocols for Morpholine Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: ***N*-ethyl-*N*-(morpholin-2-ylmethyl)ethanamine**

Cat. No.: **B046501**

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific compound ***N*-ethyl-*N*-(morpholin-2-ylmethyl)ethanamine** is not readily available in the public domain. The following application notes and protocols are based on the broader class of morpholine-containing compounds and utilize a representative example, a morpholine-substituted tetrahydroquinoline derivative, to illustrate the medicinal chemistry applications, data presentation, and experimental methodologies.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a prominent structural motif in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.^{[1][2]} Its advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a valuable building block in drug design.^{[3][4]} The morpholine ring can engage in various molecular interactions, including hydrogen bonding via its oxygen atom, and can serve as a scaffold to orient other functional groups for optimal target binding.^{[3][5]} Consequently, morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activity.^{[2][4][6]} A notable analogue, (4-Benzyl-morpholin-2-ylmethyl)ethylamine, is

recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[7][8]

Case Study: Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors

To illustrate the application of morpholine-containing compounds, we will focus on a series of morpholine-substituted tetrahydroquinoline derivatives that have been investigated as potential inhibitors of the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth and proliferation implicated in cancer.[9]

Data Presentation: In Vitro Antiproliferative Activity

The cytotoxic effects of these compounds were evaluated against various human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Compound ID	Target Cell Line	IC50 (µM)
10d	A549 (Lung)	0.062 ± 0.01
MCF-7 (Breast)		0.58 ± 0.11
MDA-MB-231 (Breast)		1.003 ± 0.008
10e	A549 (Lung)	0.033 ± 0.003
10h	MCF-7 (Breast)	0.087 ± 0.007
Everolimus (Standard)	A549 (Lung)	-
5-Fluorouracil (Standard)	A549 (Lung)	-

(Data sourced from reference[9])

Experimental Protocols

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol outlines the methodology for determining the cytotoxic activity of morpholine derivatives against cancer cell lines.

1. Materials and Reagents:

- Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
- Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- Test compounds (dissolved in DMSO to create stock solutions)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well microplates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

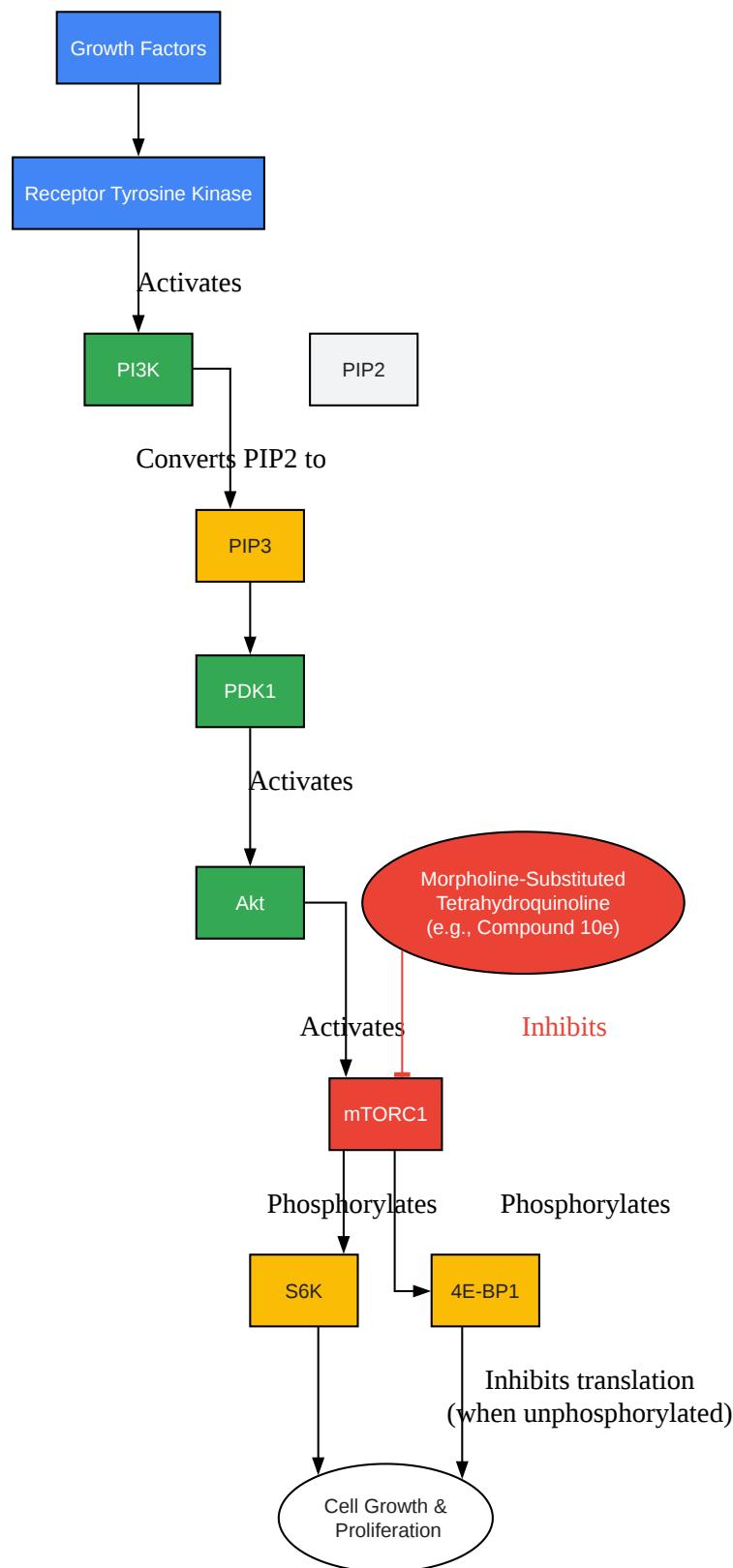
2. Procedure:

- Cell Seeding: Seed the cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 μ L of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
- MTT Addition: After incubation, remove the treatment medium and add 20 μ L of MTT solution to each well. Incubate for another 4 hours.

- Formazan Solubilization: Add 150 μ L of the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

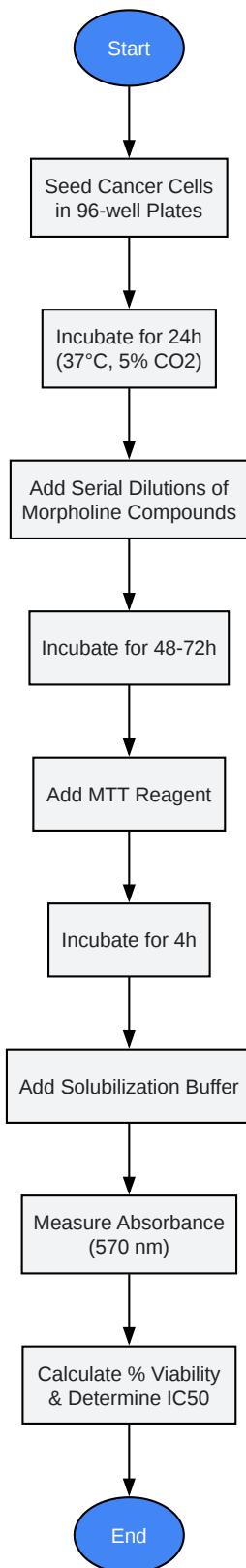
Visualizations

Signaling Pathway

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Caption: Simplified mTOR signaling pathway and the inhibitory action of a morpholine derivative.

Experimental Workflow



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Caption: Workflow diagram for the in vitro MTT cytotoxicity assay.

Conclusion

While specific data on **N-ethyl-N-(morpholin-2-ylmethyl)ethanamine** remains elusive, the broader family of morpholine-containing compounds represents a rich area for medicinal chemistry research. The morpholine scaffold is a versatile tool for developing novel therapeutics with improved drug-like properties. The protocols and data presented here for a representative morpholine derivative serve as a guide for researchers engaged in the synthesis, evaluation, and optimization of new chemical entities incorporating this valuable heterocycle. Further investigation into N-substituted (morpholin-2-ylmethyl)ethanamine derivatives could yield novel candidates for various therapeutic areas, particularly in the realm of CNS disorders.

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